Desmopressinacetat-Trihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmopressin acetate trihydrate is a synthetic analogue of the natural hormone arginine vasopressin. It is primarily used as an antidiuretic to treat conditions such as central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand’s disease . This compound is known for its ability to increase urine concentration and decrease urine production, making it valuable in managing various medical conditions .
Wissenschaftliche Forschungsanwendungen
Desmopressin acetate trihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on water balance and kidney function due to its antidiuretic properties.
Medicine: Extensively used in clinical studies for treating central diabetes insipidus, nocturnal enuresis, and bleeding disorders.
Wirkmechanismus
Desmopressin acetate trihydrate, also known as DDAVP, is a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), an antidiuretic peptide drug .
Target of Action
Desmopressin primarily targets the V2 receptors in the kidney . These receptors play a crucial role in the control of the water content in the body .
Mode of Action
Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . Desmopressin mimics the action of ADH, displaying enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .
Biochemical Pathways
The hormone interacts with V1, V2, or V3 receptors with differing signal cascade systems . The interaction with these receptors affects various biochemical pathways, leading to a decrease in urine production and an increase in urine concentration .
Pharmacokinetics
Desmopressin acetate is mainly excreted in the urine . One mL (0.1 mg) of intranasal desmopressin acetate has an antidiuretic activity of about 400 IU . The pharmacokinetics of desmopressin acetate indicate that it has a prolonged half-life and duration of action compared to endogenous ADH .
Result of Action
The primary result of desmopressin’s action is the reduction of renal excretion of water, which helps control conditions like central diabetes insipidus and nocturia . It also increases the activity of a substance called factor VIII, which is needed to allow your blood to clot .
Action Environment
The action, efficacy, and stability of desmopressin can be influenced by various environmental factors. For instance, the stimulation of increased plasma osmolarity or decreased circulating blood volume can trigger the release of ADH . .
Biochemische Analyse
Biochemical Properties
Desmopressin acetate trihydrate plays a crucial role in biochemical reactions by mimicking the action of vasopressin. It interacts with V2 receptors located in the renal collecting ducts, leading to increased water reabsorption and reduced urine output . The compound also interacts with various proteins and enzymes, including factor VIII and von Willebrand factor, enhancing their activity and thus aiding in hemostasis . These interactions are vital for its therapeutic effects in treating bleeding disorders.
Cellular Effects
Desmopressin acetate trihydrate influences various cellular processes, particularly in renal and endothelial cells. In renal cells, it enhances water reabsorption by increasing the permeability of the collecting ducts to water . This is achieved through the upregulation of aquaporin-2 channels on the cell membrane. In endothelial cells, desmopressin acetate trihydrate stimulates the release of von Willebrand factor and factor VIII, which are essential for blood clotting . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effects.
Molecular Mechanism
The molecular mechanism of desmopressin acetate trihydrate involves its binding to V2 receptors on the surface of renal collecting duct cells . This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption . Furthermore, desmopressin acetate trihydrate enhances the release of von Willebrand factor and factor VIII from endothelial cells by binding to V2 receptors on these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desmopressin acetate trihydrate have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged storage or exposure to light and heat . In vitro studies have shown that desmopressin acetate trihydrate maintains its antidiuretic and hemostatic effects for several hours after administration . Long-term studies in vivo have demonstrated sustained efficacy in managing conditions like diabetes insipidus and bleeding disorders, although the duration of action may vary depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of desmopressin acetate trihydrate vary with different dosages in animal models. At low doses, the compound effectively increases water reabsorption and reduces urine output without significant adverse effects . At higher doses, desmopressin acetate trihydrate can cause water retention and hyponatremia, a condition characterized by low sodium levels in the blood . Toxicity studies in animals have shown that extremely high doses can lead to severe water intoxication and other adverse effects .
Metabolic Pathways
Desmopressin acetate trihydrate is primarily metabolized in the liver and kidneys . It undergoes enzymatic degradation by peptidases, resulting in the formation of inactive metabolites . The compound’s metabolic pathways involve interactions with various enzymes, including those responsible for its degradation and clearance from the body . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action.
Transport and Distribution
Within cells and tissues, desmopressin acetate trihydrate is transported and distributed through the bloodstream . It binds to plasma proteins, which facilitate its transport to target tissues such as the kidneys and endothelial cells . The compound’s distribution is influenced by its affinity for V2 receptors, which are predominantly expressed in the renal collecting ducts and endothelial cells . This targeted distribution is essential for its therapeutic effects.
Subcellular Localization
Desmopressin acetate trihydrate’s subcellular localization is primarily within the renal collecting duct cells and endothelial cells . In renal cells, it localizes to the apical membrane, where it facilitates water reabsorption through aquaporin-2 channels . In endothelial cells, it is found in vesicles that store von Willebrand factor and factor VIII, which are released upon stimulation by desmopressin acetate trihydrate . This precise localization is critical for its function and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desmopressin acetate trihydrate is synthesized through a series of peptide coupling reactions. The process involves the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine in the vasopressin molecule . The synthesis typically requires the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence of amino acids.
Industrial Production Methods: Industrial production of desmopressin acetate trihydrate involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of high-purity desmopressin acetate trihydrate .
Analyse Chemischer Reaktionen
Types of Reactions: Desmopressin acetate trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the molecule, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can occur at the amino acid residues, allowing for modifications to the peptide structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents like carbodiimides.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to thiol groups.
Substitution: Modified peptide structures with altered amino acid sequences.
Vergleich Mit ähnlichen Verbindungen
Arginine vasopressin: The natural hormone that desmopressin acetate trihydrate is based on.
Lypressin: Another synthetic analogue of vasopressin with similar antidiuretic properties.
Terlipressin: A vasopressin analogue used primarily for its vasoconstrictive properties in treating bleeding esophageal varices.
Uniqueness: Desmopressin acetate trihydrate is unique due to its selective action on V2 receptors, which results in potent antidiuretic effects with minimal vasopressor activity. This selectivity makes it particularly useful for treating conditions like central diabetes insipidus and nocturnal enuresis without causing significant increases in blood pressure .
Eigenschaften
CAS-Nummer |
62357-86-2 |
---|---|
Molekularformel |
C48H74N14O17S2 |
Molekulargewicht |
1183.3 g/mol |
IUPAC-Name |
acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2 |
InChI-Schlüssel |
YNKFCNRZZPFMEX-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |
Isomerische SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |
Kanonische SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |
Aussehen |
white to light yellow crystal |
Reinheit |
>99% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
16679-58-6 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adiuretin; Deamino Arginine Vasopressin; Desmogalen; Vasopressin 1-Desamino-8-arginine; trade names: DDAVP, DesmoMelt, Minirin, Minirin Melt, Octim, Stimate; Nocutil. Pubchem ID64759 |
Herkunft des Produkts |
United States |
Q1: What is the primary mechanism of action of Desmopressin Acetate Trihydrate?
A1: Desmopressin Acetate Trihydrate (DDAVP) is a synthetic analog of the antidiuretic hormone arginine vasopressin (AVP). It primarily acts as a selective agonist for vasopressin V2 receptors (V2R) located on renal collecting duct cells. [] This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. [] This process enhances water reabsorption from urine, leading to reduced urine output and increased urine concentration. []
Q2: How does DDAVP affect hemostasis?
A2: Besides its antidiuretic effects, DDAVP also demonstrates hemostatic properties. It stimulates the release of von Willebrand factor (vWF) and coagulation Factor VIII (FVIII) from endothelial cells. [, , ] The increased levels of these factors contribute to improved platelet adhesion and aggregation at sites of vascular injury, ultimately promoting hemostasis. [, ]
Q3: What is the molecular formula and weight of Desmopressin Acetate Trihydrate?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Desmopressin Acetate Trihydrate. To obtain this information, it is advisable to consult reputable chemical databases or the manufacturer's documentation.
Q4: Is there any spectroscopic data available regarding Desmopressin Acetate Trihydrate?
A4: The provided research papers primarily focus on the clinical and biological aspects of DDAVP and do not delve into its detailed spectroscopic characterization.
Q5: How does the stability of DDAVP vary under different storage conditions?
A5: The research papers do not provide specific information on the stability of DDAVP under various storage conditions. It is essential to refer to the manufacturer’s instructions for proper storage and handling.
Q6: What are the routes of administration for DDAVP?
A6: DDAVP can be administered via various routes, including intravenous (IV), subcutaneous (SC), and intranasal. [, , , ] The choice of administration route depends on factors like patient age, clinical indication, and required duration of action. []
Q7: How does the route of administration affect the pharmacokinetics of DDAVP?
A7: Studies comparing intravenous and subcutaneous administration of DDAVP in hemophilia patients showed that while the peak plasma levels were higher after IV administration, the overall bioavailability of the subcutaneous route was comparable. [] This suggests that subcutaneous administration can be a viable alternative, especially for long-term treatment.
Q8: How long does the hemostatic effect of DDAVP typically last?
A8: Research indicates that the hemostatic effect of DDAVP is transient. In most cases, the peak effect on factors like vWF and FVIII is observed within 1-2 hours after administration, with levels gradually returning to baseline over the subsequent hours. [, ] This necessitates repeated dosing for procedures requiring prolonged hemostatic cover.
Q9: How is the efficacy of DDAVP assessed in vitro?
A9: In vitro studies investigating DDAVP primarily utilize human blood samples or cultured endothelial cells. Researchers assess its effect on various parameters such as platelet aggregation, vWF release, and expression of adhesion molecules like P-selectin. [, , ]
Q10: What animal models are commonly used to study DDAVP?
A10: Rats and rabbits are frequently employed as animal models in DDAVP research. These models allow for investigating the effects of DDAVP on various physiological systems, including renal function, hemostasis, and vascular reactivity. [, , ]
Q11: Are there any known cases of resistance to DDAVP therapy?
A12: While uncommon, resistance to DDAVP therapy has been observed in some patients, particularly those with certain subtypes of VWD or acquired von Willebrand Syndrome. [] Further research is needed to elucidate the underlying mechanisms of DDAVP resistance.
Q12: What are the potential side effects associated with DDAVP administration?
A13: While generally considered safe, DDAVP administration can lead to side effects like hyponatremia (low sodium levels), headache, flushing, and dizziness. [] Careful monitoring of patients, especially those with pre-existing medical conditions, is crucial to ensure safe and effective use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.